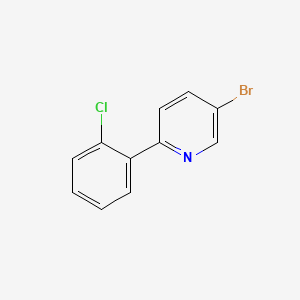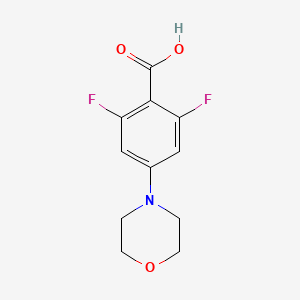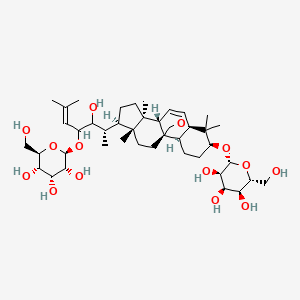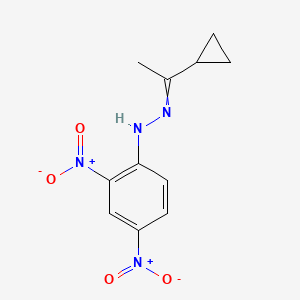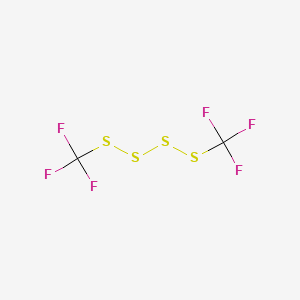
Bis(trifluoromethyl)tetrasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)tetrasulfide typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources under controlled conditions. One common method involves the reaction of trifluoromethyl iodide (CF₃I) with elemental sulfur (S₈) in the presence of a catalyst such as copper powder. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrasulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl)tetrasulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: Reduction reactions can break the tetrasulfide linkage, leading to the formation of lower sulfur-containing species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce disulfides or thiols.
Scientific Research Applications
Bis(trifluoromethyl)tetrasulfide has several scientific research applications, including:
Biology: The compound’s unique properties make it a useful tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which bis(trifluoromethyl)tetrasulfide exerts its effects involves the interaction of its trifluoromethyl and tetrasulfide groups with molecular targets. The compound can participate in redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules. Additionally, the trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl)disulfide (C₂F₆S₂): Contains two trifluoromethyl groups and a disulfide linkage.
Bis(trifluoromethyl)trisulfide (C₂F₆S₃): Contains two trifluoromethyl groups and a trisulfide linkage.
Bis(trifluoromethyl)pentasulfide (C₂F₆S₅): Contains two trifluoromethyl groups and a pentasulfide linkage.
Uniqueness
Bis(trifluoromethyl)tetrasulfide is unique due to its specific tetrasulfide linkage, which imparts distinct chemical and physical properties. The presence of four sulfur atoms in the backbone allows for unique redox behavior and reactivity compared to its disulfide, trisulfide, and pentasulfide counterparts. Additionally, the trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
372-07-6 |
|---|---|
Molecular Formula |
C2F6S4 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
trifluoro-(trifluoromethyltetrasulfanyl)methane |
InChI |
InChI=1S/C2F6S4/c3-1(4,5)9-11-12-10-2(6,7)8 |
InChI Key |
WAIPZXAWKMEBHT-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)SSSSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


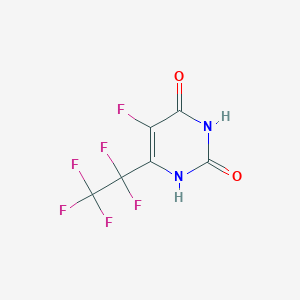
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

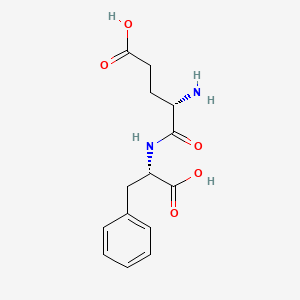
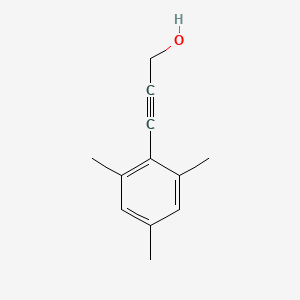

![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
